molecular formula C6H9ClN2 B3204487 3-Chloro-1,4,5-trimethyl-1H-pyrazole CAS No. 1036991-59-9

3-Chloro-1,4,5-trimethyl-1H-pyrazole

Cat. No.: B3204487
CAS No.: 1036991-59-9
M. Wt: 144.6 g/mol
InChI Key: ZEPXABDNTDDTMS-UHFFFAOYSA-N
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Description

3-Chloro-1,4,5-trimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by its molecular structure that includes a pyrazole ring substituted with chlorine and methyl groups. Pyrazoles are known for their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,4,5-trimethyl-1H-pyrazole typically involves the reaction of hydrazine with β-ketoesters or β-diketones in the presence of chloroform. The reaction conditions include heating the mixture under reflux to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of pyrazole-3-carboxylic acids.

  • Reduction: Formation of pyrazole-3-amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

3-Chloro-1,4,5-trimethyl-1H-pyrazole has found applications in several scientific research areas:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Studied for its pharmacological effects, such as anti-inflammatory and anticancer activities.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-1,4,5-trimethyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

Comparison with Similar Compounds

  • 1,3,5-Trimethylpyrazole

  • 3,4,5-Trimethyl-1H-pyrazole

  • 3,5-Dimethyl-1H-pyrazole

  • 4-Chloro-1,3,5-trimethyl-1H-pyrazole

Properties

IUPAC Name

3-chloro-1,4,5-trimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-4-5(2)9(3)8-6(4)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXABDNTDDTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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